BenchChemオンラインストアへようこそ!

Cyproterone acetate (Standard)

Androgen Receptor Binding Affinity Antiandrogen

Procure cyproterone acetate for investigations requiring steroidal antiandrogen + progestogenic activity, distinct from non-steroidal AR antagonists. Higher AR binding affinity vs hydroxyflutamide; partial agonism at mutant AR (e.g., LNCaP) vs bicalutamide pure antagonism. Ideal for receptor structure-function studies.

Molecular Formula C23H27ClO4
Molecular Weight 402.9 g/mol
Cat. No. B8068691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyproterone acetate (Standard)
Molecular FormulaC23H27ClO4
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C
InChIInChI=1S/C23H27ClO4/c1-11(25)23(28-12(2)26)6-5-15-13-8-19(24)17-9-20(27)14-7-16(14)22(17,4)18(13)10-21(15,23)3/h8-9,13-16,18H,5-7,10H2,1-4H3/t13-,14+,15-,16-,18-,21-,22-,23-/m0/s1
InChIKeyCZIVBXRTZPPALG-WHVTUKPPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyproterone Acetate (Standard) Procurement Guide: Steroidal Antiandrogen with Progestogenic Activity


Cyproterone acetate (CPA) is a synthetic, steroidal antiandrogen that also exhibits potent progestogenic and weak glucocorticoid activity [1]. It acts as a competitive antagonist of the androgen receptor (AR) and suppresses gonadotropin secretion via its progestogenic effect, thereby reducing circulating testosterone levels [1]. CPA is clinically utilized in the management of androgen-dependent conditions, including advanced prostate cancer, severe hirsutism in women, and as a component of gender-affirming hormone therapy [1].

Why Cyproterone Acetate Cannot Be Substituted with Non-Steroidal Antiandrogens or Other Progestins


Cyproterone acetate possesses a unique dual pharmacological profile—combined antiandrogenic and potent progestogenic activity—which fundamentally distinguishes it from non-steroidal antiandrogens (e.g., flutamide, bicalutamide) that lack progestogenic effects and from other progestins (e.g., drospirenone) with significantly weaker antiandrogenic potency [1][2]. Non-steroidal antiandrogens do not suppress gonadotropins and may elevate testosterone, whereas CPA's progestogenic action results in central testosterone suppression [2]. Conversely, alternative progestins like drospirenone possess only ~30% of CPA's antiandrogenic potency [3]. These mechanistic and potency differences translate into clinically distinct efficacy and safety profiles, making direct substitution inappropriate without careful consideration of the specific therapeutic context and patient risk factors [1].

Quantitative Differentiation of Cyproterone Acetate: Head-to-Head Evidence vs. Flutamide, Bicalutamide, Spironolactone, Drospirenone, and Leuprolide


Androgen Receptor Binding Affinity of Cyproterone Acetate Relative to Hydroxyflutamide and RU23908

Cyproterone acetate exhibits a higher relative binding affinity (RBA) for both microsomal and cytosolic androgen receptors compared to the non-steroidal antiandrogens hydroxyflutamide (the active metabolite of flutamide) and RU23908 [1]. This higher receptor affinity correlates with a greater degree of inhibition of androgen binding [1].

Androgen Receptor Binding Affinity Antiandrogen Receptor Pharmacology

Antiandrogenic Potency of Cyproterone Acetate Compared to Drospirenone

In a standard in vivo model of antiandrogenic activity, cyproterone acetate is approximately three times more potent than drospirenone [1]. This quantitative potency difference is critical when selecting an antiandrogenic progestin for clinical or research applications.

Antiandrogen Potency Drospirenone Progestin

Comparative Hepatotoxicity Profile: Cyproterone Acetate vs. Flutamide and Bicalutamide

Analysis of spontaneous adverse event reports from the Spanish Pharmacovigilance database indicates that the hepatotoxic potential of cyproterone acetate is lower than that of flutamide [1]. While liver disorders were the most common adverse reaction for flutamide and bicalutamide, this was not the case for CPA [1]. A separate observational study quantified a significantly higher occurrence of hepatotoxicity with flutamide (15.3%) compared to CPA (9.5%, p=0.034) [2].

Hepatotoxicity Pharmacovigilance Adverse Drug Reaction Safety

Risk of Intracranial Meningioma: Cyproterone Acetate vs. Nomegestrol and Chlormadinone Acetate

A prospective MRI screening program found a significantly higher frequency of meningioma in patients exposed to cyproterone acetate (13%) compared to nomegestrol acetate (4%) or chlormadinone acetate (1%) [1]. A nationwide case-control study confirmed a strong association for prolonged use of CPA, with an odds ratio (OR) of 22.7, which is substantially higher than for nomegestrol (OR=6.5) or chlormadinone (OR=4.7) [2].

Meningioma Progestogen Safety Risk Assessment

Comparative Metabolic Effects: Cyproterone Acetate vs. Leuprolide Acetate in Long-Term Therapy

A 5-year cohort study comparing cyproterone acetate (CPA) with leuprolide acetate (Leu) in combination with estradiol found that while both regimens effectively suppressed testosterone, CPA was associated with a worsening metabolic profile [1]. Specifically, prolactin increased only in the CPA group (P = 0.002), and fasting insulin resistance and glucose progressively increased in the CPA group only (treatment × time effect P = 0.002 and P = 0.043, respectively) [1]. Conversely, total cholesterol increased more in the Leu+E group [1].

Metabolic Profile Testosterone Suppression Gender-Affirming Hormone Therapy Endocrinology

Differential Agonist Activity at Mutant Androgen Receptors: Cyproterone Acetate vs. Bicalutamide

In LNCaP prostate cancer cells harboring a mutated androgen receptor (Thr868Ala), cyproterone acetate acts as a partial agonist, stimulating cell proliferation [1]. In contrast, bicalutamide behaves as a pure antagonist and does not exhibit this agonist activity in the same cellular context [1]. This differential response is due to CPA's ability to recruit coactivator proteins via the AR NH2/COOH-terminal interaction, a mechanism not utilized by bicalutamide [2].

Androgen Receptor Mutation Agonist Activity Prostate Cancer

Recommended Application Scenarios for Cyproterone Acetate Based on Quantitative Differentiation Evidence


Preclinical Research on Steroidal Antiandrogen Mechanisms and AR Mutations

Cyproterone acetate serves as a critical tool compound for investigating the differential pharmacology of steroidal versus non-steroidal antiandrogens. Its higher binding affinity for the androgen receptor compared to hydroxyflutamide [7] and its unique partial agonist activity at mutant ARs (e.g., LNCaP cells) compared to the pure antagonism of bicalutamide [6] make it an essential reagent for studies on receptor structure-function relationships, coactivator recruitment, and the development of next-generation AR-targeted therapies.

Clinical Management of Severe Androgen-Dependent Conditions in Women

For conditions requiring maximal antiandrogenic effect, such as severe hirsutism or acne unresponsive to other therapies, cyproterone acetate's potency—approximately three times that of alternative progestins like drospirenone [7]—provides a quantifiable therapeutic advantage. This supports its use as a preferred agent when dose-limiting side effects of less potent alternatives are a concern. However, the elevated risk of meningioma with high cumulative doses must be managed with appropriate screening and risk-mitigation protocols [6].

Advanced Prostate Cancer Therapy with Defined Hepatic Safety Considerations

In the treatment of advanced prostate cancer, cyproterone acetate offers a differentiated safety profile compared to flutamide. The ~1.6-fold lower rate of hepatotoxicity observed in clinical studies [7] and its weak association with hepatitis in pharmacovigilance data [6] provide evidence for its selection over flutamide in patients with pre-existing hepatic risk factors or concerns about drug-induced liver injury.

Gender-Affirming Hormone Therapy with Integrated Metabolic Monitoring

Cyproterone acetate is an effective component of gender-affirming hormone therapy for testosterone suppression. However, head-to-head evidence demonstrates its distinct long-term metabolic impact compared to leuprolide, including significant increases in prolactin, insulin resistance, and fasting glucose [7]. This evidence supports the use of CPA in this population but mandates a procurement and clinical strategy that incorporates routine monitoring of these metabolic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyproterone acetate (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.